9-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves multiple steps. One common method includes the condensation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline with acridine derivatives under specific conditions. For instance, the reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with acridine-1,8-dione in the presence of a catalyst such as piperidine in ethanol can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Shares the quinoline moiety but lacks the acridine structure.
Acridine-1,8-dione: Contains the acridine structure but lacks the quinoline moiety.
Uniqueness
The uniqueness of 9-(1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLIN-6-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its fused quinoline-acridine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H30N2O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
9-(1,2,2,4-tetramethylquinolin-6-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H30N2O2/c1-15-14-26(2,3)28(4)20-12-11-16(13-17(15)20)23-24-18(7-5-9-21(24)29)27-19-8-6-10-22(30)25(19)23/h11-14,23,27H,5-10H2,1-4H3 |
InChI Key |
IQCSMAWJNKWEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5)C)(C)C |
Origin of Product |
United States |
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